molecular formula C24H21F3N2O3S B11373845 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11373845
M. Wt: 474.5 g/mol
InChI Key: RKJPJBNHDRPCOG-UHFFFAOYSA-N
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Description

2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a dibenzo[c,e][1,2]thiazine core, an isopropyl group, and a trifluoromethylphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the dibenzo[c,e][1,2]thiazine core This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as aromatic amines and sulfur-containing reagents

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: It may have potential as a biochemical probe or inhibitor in studies of enzyme function and protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C24H21F3N2O3S

Molecular Weight

474.5 g/mol

IUPAC Name

2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H21F3N2O3S/c1-15(2)16-10-11-21-20(12-16)19-8-3-4-9-22(19)33(31,32)29(21)14-23(30)28-18-7-5-6-17(13-18)24(25,26)27/h3-13,15H,14H2,1-2H3,(H,28,30)

InChI Key

RKJPJBNHDRPCOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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